molecular formula CH3Cl2OP B017265 Methyl dichlorophosphite CAS No. 3279-26-3

Methyl dichlorophosphite

Cat. No.: B017265
CAS No.: 3279-26-3
M. Wt: 132.91 g/mol
InChI Key: HCSDJECSMANTCX-UHFFFAOYSA-N
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Description

Methyl dichlorophosphite, with the molecular formula CH₃Cl₂OP, is an organophosphorus compound. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both chlorine and phosphorus atoms, making it a valuable reagent in various chemical reactions .

Mechanism of Action

Target of Action

It has been used in the preparation of phosphonamidate- and phosphonate-linked phosphonopeptides . These peptides could potentially be the targets of this compound.

Mode of Action

For instance, it has been used in the preparation of 2-(2-iodophenyl)ethyl methyl phosphite derivative of an alcohol . The compound likely interacts with its targets through chemical reactions, leading to the formation of new compounds.

Biochemical Pathways

Given its use in the synthesis of phosphonamidate- and phosphonate-linked phosphonopeptides , it can be inferred that it may play a role in the biochemical pathways involving these peptides.

Pharmacokinetics

Its physical properties such as boiling point (93-95 °c) and density (1.376 g/mL at 20 °C) can influence its bioavailability and pharmacokinetics.

Result of Action

Its role in the synthesis of various compounds suggests that it contributes to the formation of new molecular structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl dichlorophosphite. For instance, its boiling point suggests that it can be volatile at high temperatures . Therefore, temperature could be a significant environmental factor affecting its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl dichlorophosphite can be synthesized through the reaction of methanol with phosphorus trichloride. The reaction typically proceeds as follows:

PCl3+CH3OHCH3OPCl2+HCl\text{PCl}_3 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OPCl}_2 + \text{HCl} PCl3​+CH3​OH→CH3​OPCl2​+HCl

This reaction is carried out under controlled conditions to ensure the complete conversion of reactants and to minimize the formation of by-products .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity phosphorus trichloride and methanol. The reaction is conducted in a closed system to prevent the release of hydrogen chloride gas. The product is then purified through distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Methyl dichlorophosphite undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Alcohols and Amines: Used in substitution reactions to form phosphonates and phosphoramidates.

    Oxidizing Agents: Such as hydrogen peroxide, used to oxidize this compound to methyl dichlorophosphate.

    Water: Used in hydrolysis reactions.

Major Products:

    Phosphonates and Phosphoramidates: Formed from substitution reactions.

    Methyl Dichlorophosphate: Formed from oxidation reactions.

    Phosphorous Acid and Methanol: Formed from hydrolysis reactions.

Scientific Research Applications

Methyl dichlorophosphite is widely used in scientific research due to its versatility. Some of its applications include:

    Organic Synthesis: Used as a reagent in the synthesis of various organophosphorus compounds.

    Biochemistry: Employed in the preparation of phosphonamidate- and phosphonate-linked phosphonopeptides.

    Polymer Chemistry: Used in the synthesis of deoxyoligonucleotides on a polymer support.

    Medicinal Chemistry: Involved in the synthesis of bioactive molecules such as oxazaphosphorinanes.

Comparison with Similar Compounds

Uniqueness: Methyl dichlorophosphite is unique due to its specific reactivity profile, which is influenced by the presence of the methyl group and two chlorine atoms. This makes it particularly useful in certain organic synthesis reactions where other similar compounds may not be as effective .

Properties

IUPAC Name

dichloro(methoxy)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Cl2OP/c1-4-5(2)3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSDJECSMANTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186451
Record name Methyl phosphorodichloridite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3279-26-3
Record name Phosphorodichloridous acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3279-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl phosphorodichloridite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003279263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl phosphorodichloridite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl dichlorophosphite
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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